Amorolfine hydrochloride

Antifungal susceptibility Onychomycosis Dermatophyte

Select this compound for its unique dual-site inhibition of Δ14-reductase and Δ7,8-isomerase, which provides a distinct sterol depletion profile versus single-site azoles and allylamines. Superior keratin penetration and low MIC values against dermatophytes make it essential for nail lacquer formulation development and susceptibility testing panels. Do not substitute without species-specific verification.

Molecular Formula C21H36ClNO
Molecular Weight 354.0 g/mol
CAS No. 78613-38-4
Cat. No. B000691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorolfine hydrochloride
CAS78613-38-4
Synonymsamorolfin hydrochloride
amorolfine
amorolfine hydrochloride
Locéryl
Loceryl
Locetar
Odenil
Ro 14-4767-002
Ro-14-4767-002
Molecular FormulaC21H36ClNO
Molecular Weight354.0 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
InChIInChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
InChIKeyXZKWIPVTHGWDCF-KUZYQSSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amorolfine Hydrochloride (CAS 78613-38-4): Product Overview for Antifungal Research and Formulation Development


Amorolfine hydrochloride is a morpholine-derived antifungal agent that inhibits ergosterol biosynthesis via dual blockade of Δ14-reductase and Δ7-Δ8 isomerase enzymes [1]. This mechanism distinguishes it from azoles (lanosterol 14α-demethylase inhibitors), allylamines (squalene epoxidase inhibitors), and pyridinones (iron chelators) [2]. The compound is available as a high-purity (≥98% by HPLC) white to beige powder with established solubility profiles in DMSO, ethanol, and aqueous buffers .

Amorolfine Hydrochloride vs. Generic Antifungals: Critical Procurement Risks of In-Class Substitution


Antifungal agents targeting onychomycosis and dermatophytosis cannot be interchanged without compromising therapeutic or research outcomes. Amorolfine hydrochloride, ciclopirox, terbinafine, efinaconazole, and luliconazole differ fundamentally in mechanism of action, nail penetration kinetics, keratin-binding affinity, and antifungal spectrum [1]. For instance, in vitro studies demonstrate that amorolfine's mean MIC against Trichophyton rubrum (0.0883 μg/mL) is over 3.5-fold lower than ciclopirox's (0.3156 μg/mL) [2], and its dual-enzyme inhibition confers fungicidal activity against dermatophytes not uniformly shared by all comparators [3]. Substituting based solely on therapeutic class risks selecting a compound with inadequate potency against target pathogens or unsuitable physicochemical properties for the intended formulation.

Amorolfine Hydrochloride: Quantitative Comparative Evidence for Research and Procurement Decision-Making


Superior Potency Against Trichophyton rubrum: Amorolfine vs. Ciclopirox

Amorolfine hydrochloride demonstrates significantly greater in vitro potency against the most prevalent onychomycosis pathogen, Trichophyton rubrum, compared to ciclopirox [1]. The geometric mean MIC of amorolfine against 308 clinical isolates was 0.0883 μg/mL, whereas ciclopirox required a 3.58-fold higher concentration at 0.3156 μg/mL under identical CLSI M38-A2 guideline conditions [1]. This potency advantage suggests amorolfine achieves fungistatic inhibition at substantially lower concentrations, a critical consideration for topical formulation where drug loading is limited by nail permeability constraints [2].

Antifungal susceptibility Onychomycosis Dermatophyte

Broader Antifungal Spectrum: Amorolfine Activity Against Non-Albicans and Mould Pathogens

Amorolfine hydrochloride exhibits a broader antifungal spectrum than many comparator agents, with documented activity against non-dermatophyte moulds and non-albicans Candida species that are frequently implicated in onychomycosis treatment failures [1]. While terbinafine demonstrates superior potency against dermatophytes (GM MIC 0.0195 μg/mL), its activity against Candida species and non-dermatophyte moulds is limited [2]. In contrast, amorolfine achieves fungicidal concentrations against Scytalidium spp., Scopulariopsis spp., and various dematiaceous fungi with 90% killing concentrations ranging from 3-100 mg/L depending on the pathogen [3]. This broader coverage is particularly relevant for mixed-infection onychomycosis, where dermatophytes, yeasts, and moulds may co-exist.

Antifungal spectrum Non-dermatophyte molds Candida

Sporicidal Efficacy: Amorolfine Matches Ciclopirox Against Dormant Fungal Spores

A critical factor in onychomycosis treatment failure and recurrence is the presence of dormant fungal spores (microconidia, chlamydospores, blastospores) that survive within nail keratin [1]. In a head-to-head in vitro study comparing five antimycotics, amorolfine and ciclopirox demonstrated equivalent sporicidal efficacy and kinetics against all three spore types tested (T. rubrum microconidia, E. floccosum chlamydospores, C. albicans blastospores) [1]. Both agents required concentrations 10-1000 times the MIC for growing hyphae to achieve sporicidal action and were significantly more effective than fluconazole and bifonazole against microconidia and chlamydospores [1]. This sporicidal capability is not uniformly shared across the antifungal class, with terbinafine and azoles showing variable spore-killing activity.

Sporicidal activity Onychomycosis recurrence Dormant fungal cells

Synergistic Clinical Efficacy: Amorolfine-Terbinafine Combination vs. Terbinafine Monotherapy

Amorolfine hydrochloride nail lacquer provides additive clinical benefit when combined with oral terbinafine for onychomycosis with matrix involvement [1]. In a multicenter randomized controlled trial (n=249), the combination of amorolfine 5% nail lacquer (once weekly for 12 months) plus terbinafine 250 mg daily (3 months) achieved a 59.2% success rate at 18 months compared to 45.0% for terbinafine alone (P=0.03) [1]. This 14.2 percentage-point absolute increase in clinical success demonstrates that amorolfine contributes meaningfully beyond systemic monotherapy [1]. Notably, as monotherapy, amorolfine nail lacquer produced only an 8% complete mycological cure rate at 10 months in a separate trial, underscoring its primary role as an adjunct rather than a standalone treatment for severe infections [2].

Combination therapy Onychomycosis Clinical trial

Enhanced In Vivo Potency in Animal Model: Amorolfine vs. Naftifine and Azoles

In an experimental guinea pig model of trichophytosis, amorolfine demonstrated superior curative activity compared to naftifine and all tested azole antifungals [1]. Amorolfine cleared mycotic foci within 10 days, whereas none of the azoles achieved complete cure in this model under identical conditions [1]. On a concentration basis, amorolfine was more effective in trichophytosis than naftifine and all azoles tested [1]. Only tolciclate and terbinafine showed comparable curative effects in these experiments, establishing amorolfine's in vivo efficacy profile as distinct from the broader azole class [1]. Additionally, amorolfine exhibits prolonged retention in the stratum corneum, contributing to sustained antifungal activity [1].

In vivo efficacy Trichophytosis model Guinea pig

Keratin-Binding Affinity: Amorolfine vs. Newer Topical Antifungals

In silico drug screening evaluating marketed topical antifungals for onychomycosis identified amorolfine hydrochloride as having the highest keratin-binding potency among tested compounds [1]. Amorolfine HCl achieved a docking G-score of -7.325 kcal/mol, superior to ciclopirox, efinaconazole, tioconazole, and tavaborole [1]. This computational prediction of favorable keratin interaction was validated through subsequent formulation development, where amorolfine-based nail lacquer and nanoemulgel formulations confirmed the in silico screening outcomes [1]. However, note that separate in vitro studies indicate that while amorolfine binds keratin effectively, efinaconazole demonstrates lower keratin affinity (14.3% free-drug concentration) which contributes to its superior nail penetration in some assays [2].

Keratin binding Nail penetration In silico screening

Amorolfine Hydrochloride (CAS 78613-38-4): Validated Research and Industrial Application Scenarios


Reference Standard for Topical Antifungal Potency Benchmarking in Onychomycosis Research

Amorolfine hydrochloride serves as an established reference compound for benchmarking the in vitro antifungal potency of novel agents against Trichophyton rubrum, the predominant onychomycosis pathogen. Its well-characterized MIC profile (GM MIC 0.0883 μg/mL against 308 clinical isolates; MIC90 0.25 μg/mL under CLSI M38-A2 conditions) provides a standardized comparator for evaluating new chemical entities [4]. Researchers can contextualize novel compound potency by direct comparison to amorolfine's established MIC distribution, enabling rapid assessment of potential clinical relevance.

Active Pharmaceutical Ingredient (API) for Combination Therapy Formulation Development

Given the clinically validated synergy between amorolfine nail lacquer and oral terbinafine (59.2% vs. 45.0% success rate, P=0.03) [4], amorolfine hydrochloride is a rational API candidate for developing fixed-dose combination topical formulations or sequential therapy protocols. Formulation scientists can leverage this established clinical synergy data to design investigational products targeting moderate-to-severe onychomycosis where monotherapy is insufficient.

Positive Control for Sporicidal Activity Assays in Antifungal Drug Discovery

Amorolfine hydrochloride demonstrates validated sporicidal activity against clinically relevant fungal spore morphologies (T. rubrum microconidia, E. floccosum chlamydospores, C. albicans blastospores) at concentrations 10-1000× MIC [4]. This established sporicidal profile makes amorolfine an appropriate positive control compound for in vitro assays designed to evaluate the spore-killing capacity of novel antifungal candidates, particularly those targeting treatment-resistant or recurrent infections where dormant spores contribute to failure.

In Vivo Model Compound for Dermatophytosis Efficacy Studies

Amorolfine's demonstrated ability to completely clear mycotic foci within 10 days in the guinea pig trichophytosis model, coupled with its superiority over all tested azoles and naftifine in this system, establishes it as a validated positive control for in vivo antifungal efficacy studies [4]. Researchers designing animal models of superficial fungal infection can employ amorolfine as a benchmark topical treatment arm to contextualize the efficacy of investigational compounds under standardized conditions.

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